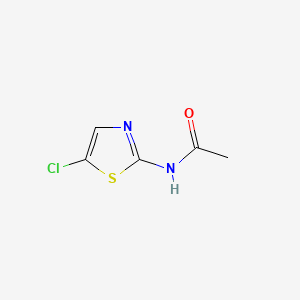

2-Acetamido-5-chlorothiazole

Description

Contextualization within Thiazole (B1198619) Chemistry Research

To understand the specific interest in 2-Acetamido-5-chlorothiazole, it is essential to first appreciate the significance of the thiazole ring system in chemistry.

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a fundamental scaffold in medicinal chemistry. tandfonline.comijper.orgwisdomlib.org Its derivatives are known to exhibit a vast array of pharmacological activities. nih.gov This versatile structure is a core component of numerous natural products, such as Vitamin B1 (thiamine), and commercially available drugs. fabad.org.trnih.gov The thiazole nucleus is integral to molecules developed as antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic agents. tandfonline.comnih.govfabad.org.tr The broad spectrum of biological activities stems from the ability of the thiazole ring to interact with various receptors and enzymes in biological systems. researchgate.net Consequently, the synthesis of novel thiazole derivatives remains a primary focus for researchers aiming to develop new therapeutic agents with improved potency and better pharmacokinetic profiles. fabad.org.trbohrium.com

The field of thiazole chemistry was significantly advanced by the foundational work of Hantzsch and Hofmann in the late 19th century. tandfonline.comijper.org The Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with a thioamide, remains one of the most widely used methods for creating the thiazole ring. ijper.orgresearchgate.net Historically, the thiazole moiety gained prominence with the discovery of its presence in natural products like penicillin and thiamine. ijper.orgnih.gov This led to extensive research and the development of synthetic thiazole-containing drugs. Notable examples include the antimicrobial drug Sulfathiazole, the antiretroviral agent Ritonavir, and the anti-inflammatory drug Meloxicam, all of which underscore the therapeutic importance of this heterocyclic system. ijper.orgresearchgate.net The continuous exploration of thiazole derivatives has led to their use in treatments for a wide range of diseases, solidifying their honored status in medicinal chemistry. bohrium.com

The chemical reactivity and biological activity of a thiazole derivative are heavily influenced by the nature and position of substituents on the ring. analis.com.my The thiazole ring has three positions for substitution: C2, C4, and C5. Nucleophilic substitution typically occurs at the C2 position, while electrophilic substitution is favored at the C5 position. fabad.org.tr The addition of different functional groups at these positions can modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. analis.com.mynih.gov For instance, the introduction of an electron-donating group, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring. analis.com.my In contrast, halogen substituents, like chlorine or bromine, can significantly alter the electronic distribution and provide sites for further chemical modification. nih.govmdpi.com The strategic placement of substituents is a key principle in structure-activity relationship (SAR) studies, allowing chemists to fine-tune the pharmacological properties of thiazole-based compounds to enhance efficacy and selectivity. mdpi.comacs.org

Historical Perspective of Thiazole Derivatives in Drug Discovery

Specific Focus on this compound as a Research Subject

Within the vast family of thiazole derivatives, this compound has emerged as a compound of particular interest for specific research applications.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20256-39-7 |

| Molecular Formula | C5H5ClN2OS |

| Molecular Weight | 176.62 g/mol |

| IUPAC Name | N-(5-chloro-1,3-thiazol-2-yl)acetamide |

| Appearance | White to tan solid |

| SMILES | CC(=O)NC1=NC=C(S1)Cl |

| InChI Key | YLRXYIGXXMJPOP-UHFFFAOYSA-N |

The precise location of the halogen substituent on the thiazole ring is critical and gives rise to distinct isomers with different chemical properties and synthetic accessibility. This compound is an isomer of 2-acetamido-4-chlorothiazole. Research has highlighted the importance of correctly identifying the regiochemistry of halogenation. For instance, a study on the direct chlorination of 2-acetamidothiazole (B125242) using N-chlorosuccinimide (NCS) with mild acid catalysis definitively produced the 5-chloro isomer (this compound), which was confirmed by single-crystal X-ray analysis. rsc.org This research corrected a previous report in the literature that had misidentified the product as the 4-chloro isomer based on NMR data. rsc.org The 2-amino-4-chloro and 2-amino-4-bromo thiazole precursors are often unstable and difficult to acylate, leading to low yields and mixed products. rsc.org In contrast, the synthesis pathway for the 5-chloro isomer can be more controlled. rsc.orgresearchgate.net This distinction is crucial, as the different isomers can serve as precursors to entirely different classes of biologically active molecules.

The primary rationale for investigating this compound lies in its utility as a valuable chemical intermediate for the synthesis of more complex, biologically active compounds. The 2-aminothiazole (B372263) structural motif is a significant feature in many active molecules, including antibiotics and anticancer agents. rsc.org Specifically, 2-amino-5-chlorothiazole derivatives are key components in the development of novel cephalosporin (B10832234) antibiotics that exhibit potent activity against both Gram-positive and Gram-negative bacteria. taylorandfrancis.com Furthermore, this compound is a precursor for creating "thiazolides," a class of molecules with broad-spectrum anti-infective properties. rsc.org The presence of the chloro and acetamido groups provides two distinct points for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery programs. The investigation of this specific isomer is therefore driven by its potential to serve as a building block for new therapeutic agents. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | N-(5-chloro-1,3-thiazol-2-yl)acetamide |

| Thiazole | 1,3-thiazole |

| Penicillin | |

| Thiamine | Vitamin B1 |

| Sulfathiazole | |

| Ritonavir | |

| Meloxicam | |

| 2-Acetamidothiazole | |

| N-chlorosuccinimide | NCS |

| 2-Acetamido-4-chlorothiazole | N-(4-chloro-1,3-thiazol-2-yl)acetamide |

| 2-Amino-4-chlorothiazole (B36688) | 4-Chloro-1,3-thiazol-2-amine |

| 2-Amino-4-bromothiazole | 4-Bromo-1,3-thiazol-2-amine |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(5-chloro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXYIGXXMJPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405537 | |

| Record name | 2-Acetamido-5-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20256-39-7 | |

| Record name | 2-Acetamido-5-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ccetamido-5-chlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Acetamido 5 Chlorothiazole

Direct Synthesis Approaches to 2-Acetamido-5-chlorothiazole

Direct synthesis methods offer a streamlined route to this compound by introducing the chloro and acetamido functionalities in separate, sequential steps onto the thiazole (B1198619) ring.

Chlorination Reactions of Acetamido-Thiazole Precursors

A primary strategy for synthesizing this compound involves the electrophilic chlorination of 2-acetamidothiazole (B125242). The electron-donating nature of the acetamido group directs the substitution to the C-5 position of the thiazole ring. rsc.orgnih.gov

A common and effective method for the chlorination of 2-acetamidothiazole is the use of N-chlorosuccinimide (NCS) as the chlorinating agent. rsc.orgrsc.org This reaction is typically performed in a suitable solvent such as acetonitrile (B52724). rsc.orgrsc.org The presence of a mild acid catalyst, like Amberlite A-15 (H+) resin, facilitates the reaction. rsc.orgresearchgate.net This process has been shown to produce this compound in a 65% yield after 22 hours at 20°C. rsc.orgresearchgate.net The product's identity as the 5-chloro isomer has been unequivocally confirmed by single-crystal X-ray analysis. rsc.org

A patent describes a similar chlorination of 2-amino-4-methylthiazole (B167648) hydrochloride using NCS in acetic acid at 40°C for 5.5 hours. google.com

Table 1: Synthesis of this compound via NCS Chlorination

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 2-Acetamidothiazole | NCS | Amberlite A-15 (H+) | Acetonitrile | 20°C | 22 h | 65% | rsc.orgresearchgate.net |

| 2-Amino-4-methylthiazole HCl | NCS | - | Acetic Acid | 40°C | 5.5 h | - | google.com |

While NCS is a widely used reagent, other chlorinating agents have been explored for the synthesis of chloro-thiazole derivatives. For instance, phosphorus oxychloride (POCl3) has been used for the chlorination of 2-acetamidothiazole derivatives, although this can sometimes lead to the 4-chloro isomer and may require harsh conditions. Another reported "green" method using sodium chloride and oxone has been mentioned, but the identity of the resulting chloro-isomer was not definitively confirmed. rsc.orgrsc.org The reaction of 2-aminothiazole (B372263) with 1-chloro-1,2-benziodoxol-3-one has also been stated to yield the 4-chloro isomer. rsc.org

Utilization of N-Chlorosuccinimide (NCS) with Acidic Catalysts

Acylation Strategies for 2-Amino-5-chlorothiazole

An alternative synthetic route involves the acylation of 2-amino-5-chlorothiazole. In this approach, the chlorine atom is already present on the thiazole ring prior to the introduction of the acetyl group.

The acylation of 2-amino-5-chlorothiazole can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. mdpi.com For example, a general method for the acylation of 2-aminothiazoles involves using acyl halides in dry pyridine. mdpi.com Another approach adapts the synthesis of nitazoxanide, where 2-amino-5-chlorothiazole is reacted with o-acetylsalicyloyl chloride in anhydrous acetone (B3395972) with triethylamine (B128534) as a base, with the reaction proceeding for 6-8 hours at 25°C.

Table 2: Acylation of 2-Amino-5-chlorothiazole

| Acylating Agent | Base | Solvent | Temperature | Time | Reference |

| Acyl Halides | Pyridine | Pyridine | - | - | mdpi.com |

| o-Acetylsalicyloyl chloride | Triethylamine | Anhydrous Acetone | 25°C | 6-8 h |

The acylation of 2-amino-4-chlorothiazole (B36688) and its 5-chloro isomer is not without its difficulties. Direct acylation of 2-amino-4-halothiazoles often results in low yields and a mixture of products, including the formation of bis-acylated byproducts. rsc.orgnih.govresearchgate.netnih.gov For instance, the anhydrous acylation of 2-amino-4-chlorothiazole with O-acetylsalicyloyl chloride in THF using triethylamine as a base resulted in a slow and complex reaction, yielding the desired product in only 19% yield along with a significant bis-acylated derivative. nih.gov These challenges highlight the importance of protecting group strategies, such as using a Boc-protected aminothiazole intermediate, to achieve cleaner and higher-yielding acylations. rsc.orgnih.govresearchgate.netnih.gov

Optimization of Acylation Conditions and Reagents

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic methodologies are paramount in the synthesis of this compound, primarily due to the challenges associated with direct and selective functionalization of the thiazole ring. These routes often begin with either a pre-functionalized thiazole precursor or a non-thiazole starting material that is cyclized and subsequently modified.

Synthesis of 2-Amino-5-chlorothiazole and Subsequent Derivatization

One logical, albeit challenging, approach to this compound is the acylation of a 2-amino-5-chlorothiazole precursor. However, the synthesis and subsequent acylation of halo-substituted 2-aminothiazoles are often problematic. For instance, the acylation of the isomeric 2-amino-4-halothiazoles is known to give low yields and a mixture of products, including bis-acylated byproducts, due to the competing reactivity of the endocyclic nitrogen and the exocyclic amino group. rsc.orgnih.govrsc.org Similar difficulties can be anticipated for the 5-chloro isomer.

The natural position for electrophilic substitution on a 2-aminothiazole, even when the amino group is acylated, is the C5 position. nih.gov A direct chlorination of 2-acetamidothiazole is a more common and effective route. rsc.orgnih.govresearchgate.net For example, treating 2-acetamidothiazole with N-chlorosuccinimide (NCS) in the presence of an acid catalyst like Amberlite A-15 (H+) resin in acetonitrile at room temperature provides this compound in good yield. rsc.orgresearchgate.net

Table 1: Synthesis of this compound via Chlorination

| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

|---|

A patent describes a related synthesis starting from aminothiazole acetic acid, which is converted to the corresponding acetyl chloride using thionyl chloride, followed by coupling with an aniline (B41778) derivative. google.com This highlights the general strategy of using activated acyl groups to derivatize the amino function of the thiazole ring.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the key transformations in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The primary reactions of interest are the chlorination of the thiazole ring and the acylation of the 2-amino group.

Proposed Mechanisms for Chlorination and Acylation Reactions

Chlorination: The chlorination of the thiazole ring, particularly at the C5 position of a 2-acetamidothiazole, is an electrophilic aromatic substitution reaction. nih.govudayton.edu When using N-chlorosuccinimide (NCS) as the chlorinating agent, an acid catalyst is often employed to activate the NCS and enhance the electrophilicity of the chlorine. rsc.orgresearchgate.net Theoretical studies on related heterocyclic systems suggest that the reaction proceeds via a direct C-chlorination mechanism. udayton.edu In this pathway, the π-system of the thiazole ring attacks the electrophilic chlorine atom of the activated chlorinating agent, forming a σ-complex (or Wheland intermediate). Subsequent deprotonation by a base (such as the succinimide (B58015) anion) restores the aromaticity of the ring, yielding the 5-chloro-substituted product. Alternative pathways, such as initial N-chlorination followed by rearrangement, have been considered for other heterocycles but are generally found to be higher in energy. udayton.edu

Acylation: The N-acylation of 2-aminothiazoles is a nucleophilic acyl substitution reaction. arkat-usa.orgumich.edu The exocyclic amino group of the thiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). nih.gov This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the final amide product. The nucleophilicity of the 2-amino group can be relatively low, sometimes requiring activation of the carboxylic acid using coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or various phosphonium (B103445) salts (e.g., BOP, PyBOP). arkat-usa.org These reagents form highly reactive activated esters or similar species, facilitating the attack by the weakly nucleophilic amine. arkat-usa.orgumich.edu

Stereochemical Considerations and Regioselectivity in Synthesis

The synthesis of this compound is primarily concerned with regioselectivity rather than stereoselectivity, as the final molecule is achiral and possesses no stereocenters. The key challenge in its synthesis is the selective introduction of the chlorine atom at the C-5 position of the 2-acetamidothiazole ring.

Research has demonstrated that the electrophilic substitution of 2-acetamidothiazole is highly regioselective. The acetamido group (-NHCOCH₃) at the C-2 position is an activating, ortho-, para-directing group. In the context of the thiazole ring, this directs incoming electrophiles preferentially to the C-5 position, which is electronically analogous to the para-position in a benzene (B151609) ring. This directing effect is a fundamental principle governing the synthesis of this compound. uni.lu

A notable synthesis involves the direct chlorination of 2-acetamidothiazole. In one reported procedure, 2-acetamidothiazole is treated with N-chlorosuccinimide (NCS) as the chlorinating agent in acetonitrile, using an acidic resin such as Amberlite A-15 (H⁺) as a catalyst. This reaction, conducted at room temperature for 22 hours, yields this compound in a 65% yield. orientjchem.org The reaction demonstrates the strong directing influence of the 2-acetamido group, which selectively activates the C-5 position for electrophilic attack by the chloronium ion source.

It is important to note that historical syntheses have sometimes led to confusion between isomers. For instance, a previously reported synthesis claiming to produce 2-acetamido-4-chlorothiazole was later corrected, with further analysis confirming that the product was, in fact, the 5-chloro isomer, this compound. This highlights the thermodynamic and kinetic favorability of substitution at the 5-position.

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the compound.

Chromatographic and Recrystallization Methods

As a solid compound, this compound can be effectively purified using standard laboratory techniques such as recrystallization and column chromatography.

Recrystallization: A common method for purifying the crude product involves recrystallization. A specific solvent system reported for this purpose is a mixture of ethyl acetate (B1210297) and hexane. This technique relies on the principle that the desired compound and impurities have different solubilities in the chosen solvent system at different temperatures. The crude solid is dissolved in a minimum amount of the hot solvent mixture, and upon cooling, the purified this compound crystallizes out, leaving the more soluble impurities in the mother liquor.

Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the purity of the product. For preparative purification, column chromatography is employed. irjmets.com A reported method uses silica (B1680970) gel as the stationary phase and a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase. irjmets.com In this system, this compound was reported to have an Rf value of 0.38. irjmets.com

Spectroscopic Elucidation of Structure (e.g., NMR, IR) in Synthetic Reports

The definitive confirmation of the structure of this compound is achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods reported.

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for structural elucidation. The data confirms the presence and connectivity of all atoms in the molecule.

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the proton spectrum shows a singlet for the thiazole ring proton (H-4) at approximately 7.49 ppm. The methyl protons of the acetamido group appear as a singlet around 2.14 ppm, and the amide proton (NH) gives rise to a broad singlet at about 3.39 ppm. irjmets.com Another report in a different solvent system showed the thiazole proton (H-4) at 7.27 ppm, the acetyl methyl protons at 2.33 ppm, and the amide proton as a broad singlet at 11.80 ppm.

¹³C NMR: The carbon spectrum provides evidence for all five carbon atoms in unique chemical environments. In CDCl₃, the reported chemical shifts are approximately 22.2 ppm (CH₃), 117.8 ppm (C-5), 135.5 ppm (C-4), 156.0 ppm (C-2), and 169.0 ppm (C=O). irjmets.com A separate study reported similar values of 22.9, 121.0, 133.5, 157.6, and 168.0 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. While a specific full spectrum for this compound is not detailed in the searched literature, the characteristic absorption bands for its functional groups can be predicted based on related structures. rroij.com Key expected absorptions include:

A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. rroij.com

An N-H stretching vibration from the secondary amide, usually appearing as a moderate peak around 3200-3400 cm⁻¹.

C-H stretching vibrations for the methyl and thiazole ring protons.

Vibrations associated with the C-N, C-S, and C-Cl bonds, as well as the thiazole ring itself, would appear in the fingerprint region (below 1500 cm⁻¹). rroij.com

Reactivity and Chemical Transformations of 2 Acetamido 5 Chlorothiazole

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. However, the substituents on the ring play a crucial role in modulating this reactivity.

The 2-acetamido group (–NHCOCH₃) is a powerful activating group. Through resonance, the nitrogen lone pair donates electron density to the thiazole ring, increasing its nucleophilicity and making it more susceptible to electrophilic attack. This activation is particularly directed towards the C5 position.

Conversely, the chloro substituent at the C5 position is a deactivating group. Its inductive effect withdraws electron density from the ring, making it less reactive towards electrophiles. While it is a deactivator, like other halogens on aromatic rings, it acts as an ortho, para-director due to its lone pairs being able to participate in resonance stabilization of the intermediates. In the context of the thiazole ring, this directs incoming groups primarily to the C4 position.

The directing effects of the existing substituents determine the position of further substitution on the thiazole ring.

Substitution at C4: The combined influence of the activating 2-acetamido group and the C5-chloro director favors electrophilic attack at the C4 position, which is the only available carbon atom on the ring. For instance, the nitration of the analogous 2-acetamido-5-methylthiazole (B112850) yields the 4-nitro product. cdnsciencepub.com Similarly, Vilsmeier-Haack reactions on various 2-acetamidothiazoles (without a C5-substituent) result in formylation at the C5 position, demonstrating the powerful directing effect of the 2-acetamido group. researchgate.net

Ipso Substitution: In some cases, the incoming electrophile can replace the existing chloro group at the C5 position. This phenomenon, known as ipso-substitution, has been observed in the nitration of the analogous 2-acetamido-5-bromothiazole, where the bromine atom is replaced by a nitro group to yield 2-acetamido-5-nitrothiazole. cdnsciencepub.com This suggests that under specific conditions, the C5 position can be susceptible to electrophilic attack, leading to substitution of the halogen.

The synthesis of the title compound itself, via direct chlorination of 2-acetamidothiazole (B125242) using N-chlorosuccinimide (NCS), confirms that the C5 position is the most reactive site for electrophilic attack when C4 is unsubstituted. rsc.orgrsc.org

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on 2-Acetamidothiazole Analogs

| Starting Material | Reagent(s) | Product | Position of Substitution | Citation |

| 2-Acetamidothiazole | N-Chlorosuccinimide (NCS), Amberlyst A-15 | 2-Acetamido-5-chlorothiazole | C5 | rsc.orgrsc.org |

| 2-Acetamido-5-bromothiazole | Ethyl Nitrate | 2-Acetamido-5-nitrothiazole | C5 (ipso-substitution) | cdnsciencepub.com |

| 2-Acetamido-5-methylthiazole | Nitrating Mixture | 2-Acetamido-4-nitro-5-methylthiazole | C4 | cdnsciencepub.com |

| Substituted 2-Acetamidothiazoles | Vilsmeier-Haack Reagent (POCl₃/DMF) | 5-Formyl-2-acetamidothiazoles | C5 | researchgate.net |

The chlorine atom at the C5 position of this compound is susceptible to replacement by nucleophiles, a characteristic reaction of halo-heteroaromatic compounds. The thiazole ring system is sensitive to the electronic effects of substituents in these reactions. rsc.org

A notable example is the reaction of this compound with sulfur-based nucleophiles. When heated with 2-mercaptopyrimidine (B73435) in the presence of potassium carbonate, the chlorine atom is displaced to form 2-acetamido-5-(pyrimidin-2-ylthio)thiazole. google.com This reaction demonstrates the viability of the C5-chloro group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Kinetic studies on related 2-chlorothiazoles show that the system is very sensitive to substituent effects, with a nitro group at the 5-position strongly accelerating the rate of substitution by benzenethiolate (B8638828) ions. rsc.org This high sensitivity is attributed to the limited delocalization of the negative charge in the pentatomic ring's transition state. rsc.org The reaction of 2,5-dichlorothiazole (B2480131) with sodium methoxide (B1231860) also results in the substitution of the halogen at the C5 position, further highlighting the reactivity of this site towards nucleophiles. longdom.org

Table 2: Nucleophilic Substitution of the C5-Chloro Group

| Nucleophile | Reagents/Conditions | Product | Citation |

| 2-Mercaptopyrimidine | K₂CO₃, DMF, 150°C | 2-Acetamido-5-(pyrimidin-2-ylthio)thiazole | google.com |

The formation and cleavage of the thiazole ring are important transformations related to the chemistry of this compound.

Ring-Closing Reactions: The most fundamental method for constructing the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. rsc.org This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a source of thiourea. For precursors to the title compound, this provides a direct route to the core heterocyclic system.

Ring-Opening Reactions: The stability of the substituted chlorothiazole ring can be compromised under certain conditions. For example, the isomer 2-acetamido-4-chlorothiazole undergoes rapid decomposition and ring-opening upon mild hydrolysis (HCl, aq. MeOH, 50°C), reverting to 2-aminothiazol-4(5H)-one. rsc.orgnih.gov This reaction is thought to proceed via protonation at C5, followed by the attack of water at C4. rsc.org While this specific reaction is for the 4-chloro isomer, it underscores the potential instability of the chloro-substituted thiazole ring under hydrolytic conditions. Furthermore, highly activated systems such as 5-nitrothiazole (B1205993) can undergo rapid decomposition and ring-opening when treated with strong nucleophiles like sodium methoxide. longdom.org

Influence of Acetamido and Chloro Substituents on Ring Activation/Deactivation

Nucleophilic Substitution Reactions

Reactions at the Acetamido Moiety

The acetamido group at the C2 position also participates in characteristic chemical reactions, primarily involving hydrolysis or modification of the acyl side chain.

Hydrolysis (Deacetylation): The amide linkage can be cleaved under acidic conditions to yield the corresponding amine. The deacylation of N-acyl thiazole derivatives can be achieved through hydrolysis with inorganic acids like hydrochloric acid or organic acids such as p-toluenesulfonic acid. google.com This reaction converts this compound into its parent amine, 2-Amino-5-chlorothiazole.

Reactions at the Acetyl Group: The acetyl portion of the acetamido group can also be a site of reaction. In a specific case, a derivative, 2-chloroacetamido-5-(4-chlorophenylazo)thiazole, was used as a precursor where the chlorine on the acetyl group (not the thiazole ring) was substituted by various nucleophiles like piperidine (B6355638) and morpholine. exlibrisgroup.com This demonstrates that the side chain can be functionalized without altering the core thiazole ring.

In a more complex transformation, the Vilsmeier-Haack reaction on 2-acetamido-4-carbethoxythiazole resulted in an unexpected N-formylation followed by deacetylation, indicating a reaction pathway involving the amide nitrogen itself. researchgate.net

Table 3: Reactions Involving the Acetamido Group

| Reaction Type | Reagents/Conditions | Product | Citation |

| Deacetylation | Acid (e.g., HCl, H₂SO₄) | 2-Amino-5-chlorothiazole | google.com |

| Side-chain Substitution | Nucleophiles (piperidine, morpholine) | 2-(2-substituted-acetamido)thiazole derivatives | exlibrisgroup.com |

| Deacetylation/N-Formylation** | Vilsmeier-Haack Reagent | N-formylated, deacetylated thiazole | |

| Reaction performed on 2-chloroacetamido-5-(4-chlorophenylazo)thiazole. | |||

| **Reaction performed on 2-acetamido-4-carbethoxythiazole. |

Hydrolysis and Amidation Reactions

The amide linkage in this compound can be cleaved through hydrolysis or formed via amidation reactions, highlighting its role as both a protecting group and a reactive handle.

Hydrolysis: The acetamido group can be removed, or deacylated, via hydrolysis to yield the parent amine, 2-amino-5-chlorothiazole. This reaction is typically carried out in the presence of an acid. google.com Suitable acids for this transformation include inorganic acids such as hydrochloric acid or sulfuric acid, as well as various organic acids. google.comgoogleapis.com The process involves heating the compound with a dilute acid, which breaks the amide bond, resulting in the formation of the corresponding ammonium (B1175870) salt and acetic acid. libretexts.org

Table 1: Conditions for Hydrolysis of this compound

| Reaction Type | Reagents | Product | Reference |

| Acid Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-Amino-5-chlorothiazole | google.comlibretexts.org |

Amidation: The reverse reaction, amidation, is a common method to synthesize this compound and its derivatives. More nucleophilic aminothiazoles, such as 2-amino-5-chlorothiazole, can be successfully acylated using acetylsalicyloyl chloride in a two-phase system, for instance, dichloromethane (B109758) and aqueous sodium bicarbonate. nih.gov This reaction forms the amide bond, attaching the acetyl group to the nitrogen at the 2-position of the thiazole ring.

Modifications and Derivatizations of the Amide Linkage

The amide group of this compound is not merely a stable fixture but can be modified to create a variety of derivatives. Research into related 2-aminothiazole structures shows that the nature of the acyl group can be altered to influence molecular properties. nih.gov

Key modifications include:

Variation of the Acyl Group: The acetyl group can be replaced with other acyl moieties. For example, reacting the parent amine, 5-chlorothiazol-2-amine, with 2-bromoacetyl bromide yields 2-Bromo-N-(5-chlorothiazol-2-yl)acetamide. nih.gov Studies on analogous compounds have shown that extending the acyl chain from an acetamido (two-carbon chain) to a propanamido (three-carbon chain) group can impact biological activity. nih.gov

Formation of Ureas: The amide linkage can be completely replaced. For instance, in related compounds, the acetamide (B32628) group has been substituted with alkylurea moieties to synthesize new series of derivatives. nih.gov

Table 2: Examples of Amide Linkage Derivatization

| Starting Material | Reagent | Product | Modification Type | Reference |

| 5-Chlorothiazol-2-amine | 2-Bromoacetyl bromide | 2-Bromo-N-(5-chlorothiazol-2-yl)acetamide | Acyl Group Variation | nih.gov |

| 2-Aminothiazole (analogue) | Various Acyl Chlorides | N-Acyl-2-aminothiazole derivatives | Acyl Group Variation | nih.govnih.gov |

| 2-Acetamidothiazole (analogue) | - | 1-Alkyl-3-(thiazol-2-yl)urea derivatives | Amide to Urea Replacement | nih.gov |

Reactions at the Chloro Substituent

The chlorine atom at the 5-position of the thiazole ring is a key site for functionalization, enabling the introduction of diverse substituents through nucleophilic displacement or modern cross-coupling techniques.

Nucleophilic Displacement of Chlorine

The chlorine atom at the C-5 position of the thiazole ring exhibits reactivity characteristic of an aryl halide, meaning it is relatively unreactive towards nucleophilic substitution. ias.ac.in However, under specific conditions, it can be displaced by potent nucleophiles.

A documented example involves the reaction of this compound with a sulfur-based nucleophile. When heated at 150°C in N,N-dimethylformamide (DMF) with 2-mercaptopyrimidine and potassium carbonate, the chloro group is displaced to form N-(5-(pyrimidin-2-ylthio)thiazol-2-yl)acetamide. google.com This reaction demonstrates that with sufficient heat and an appropriate base, the C5-Cl bond can be cleaved and replaced.

Table 3: Nucleophilic Displacement of Chlorine

| Reactant | Nucleophile | Conditions | Product | Reference |

| This compound | 2-Mercaptopyrimidine | K₂CO₃, DMF, 150°C | N-(5-(pyrimidin-2-ylthio)thiazol-2-yl)acetamide | google.com |

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization

Given the somewhat inert nature of the C5-Cl bond to direct substitution, palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for further functionalization. ias.ac.in These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. nrochemistry.com

While specific examples for this compound are not extensively detailed, the reactivity of the closely related 2-amino-5-bromothiazole in Suzuki reactions is well-documented. nih.govmdpi.com In a typical Suzuki coupling, the aryl halide (in this case, the 5-chlorothiazole) is reacted with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base to form a new C-C bond. nrochemistry.com The reactivity of 2-chlorothiazoles in Suzuki cross-coupling reactions has been noted, suggesting this is a viable pathway for derivatization. researchgate.net This methodology allows for the introduction of various aryl or vinyl groups at the 5-position, significantly expanding the chemical space accessible from this intermediate.

Stability and Degradation Pathways

The stability of this compound is a critical factor in its handling, storage, and reaction planning. While generally stable, it is susceptible to degradation under certain conditions.

Susceptibility to Hydrolysis and Decomposition

Under normal conditions, this compound is a stable solid. fishersci.be However, it is susceptible to degradation through hydrolysis and thermal decomposition.

Hydrolysis: As discussed in section 3.2.1, the amide bond can be hydrolyzed under acidic conditions. google.com This represents a primary chemical degradation pathway. Furthermore, studies on the isomeric 2-acetamido-4-chlorothiazole show that it undergoes rapid decomposition and reversion to 2-aminothiazol-4(5H)-one under mild acidic hydrolysis (HCl in aqueous methanol (B129727) at 50°C). rsc.orgrsc.org This suggests that the thiazole ring itself, in addition to the amide bond, may be susceptible to cleavage under hydrolytic conditions, a potential degradation pathway for the 5-chloro isomer as well.

Thermal Decomposition: The compound can decompose upon exposure to excess heat. fishersci.be Thermal decomposition can lead to the release of irritating gases and vapors, which may include nitrogen oxides, sulfur oxides, carbon monoxide, carbon dioxide, and hydrogen chloride. fishersci.be

Conditions Affecting Stability in Research Settings

The stability of this compound is a critical factor in its handling, storage, and use in synthetic procedures. Its stability is influenced by several factors, including temperature and the presence of other chemical agents.

Based on available safety data, the compound is generally stable under normal storage conditions. fishersci.be However, specific conditions can lead to its degradation.

Table 2: Stability Profile of this compound

| Condition | Observation | Source |

|---|---|---|

| General Storage | Stable under normal conditions. | fishersci.be |

| Temperature | Avoid excess heat. Thermal decomposition can lead to the release of irritating gases and vapors. | fishersci.be |

| Hydrolysis (Acidic) | The related 2-acetamido-4-chlorothiazole undergoes rapid decomposition with reversion to 2-aminothiazol-4(5H)-one under mild hydrolytic conditions. This suggests potential instability for the 5-chloro isomer as well. | rsc.orgrsc.org |

| Incompatible Materials | No specific incompatible materials are listed, but general care should be taken to avoid strong oxidizing agents or other reactive chemicals unless a specific reaction is intended. | fishersci.be |

Detailed research findings indicate that while the solid compound is stable, its integrity in solution, particularly under hydrolytic conditions, may be a concern. The decomposition of the 4-chloro isomer under mild acidic hydrolysis highlights a potential degradation pathway for the thiazole ring system in such compounds. rsc.orgrsc.org Furthermore, high temperatures should be avoided, as thermal decomposition can occur, leading to the breakdown of the molecule and the formation of hazardous decomposition products, including nitrogen oxides, sulfur oxides, carbon monoxide, carbon dioxide, and hydrogen chloride. fishersci.be

Biological Activity and Mechanistic Studies of 2 Acetamido 5 Chlorothiazole and Its Derivatives

Antimicrobial Activities

Thiazole (B1198619) derivatives, including 2-acetamido-5-chlorothiazole, are a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. ontosight.ainih.gov Their structural features, particularly the presence of the S-C=N toxophoric unit, contribute to their antimicrobial properties. sapub.org The 2-aminothiazole (B372263) moiety is a key component in many biologically active molecules, influencing both their activity profiles and absorption properties. rsc.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. sapub.orgnih.gov For instance, certain cephalosporins incorporating a 2-amino-5-chlorothiazole moiety have demonstrated potent and well-balanced antibacterial activities against various pathogens, including Pseudomonas aeruginosa. researchgate.net

In a study involving new hybrid compounds of 2-mercaptobenzothiazole (B37678), several derivatives exhibited significant antibacterial activity comparable to the standard drug levofloxacin. nih.gov Specifically, compounds 2b and 2c showed promising activity against all tested strains, while compound 2i displayed the maximum antibacterial activity. nih.gov Another study synthesized a series of 2-aminothiazole derivatives and found that compounds 3c and 3d significantly inhibited bacterial growth. researchgate.net

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound | Bacterial Strain | Activity | Reference |

| Cephalosporin (B10832234) with 2-amino-1-(3-methylamino-propyl)-1H-imidazo-[4,5-b]-pyridinium at C-3' | P. aeruginosa & other Gram-negative pathogens | Potent and well-balanced | |

| 7β-[2-(2-amino-5-chlorothiazol-4-yl)-2(Z)-((S)-1-carboxyethoxyimino)acetamido]cephalosporin (42d) | P. aeruginosa | Potent | researchgate.net |

| 2-Mercaptobenzothiazole derivative 2i | Various Gram-positive and Gram-negative strains | Maximum activity in series | nih.gov |

| 2-Aminothiazole derivative 3c & 3d | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Significant inhibition | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Antibacterial Potency

Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the antibacterial potency of this compound derivatives. These studies have shown that the nature and position of substituents on the thiazole ring and other parts of the molecule significantly influence antibacterial activity. researchgate.net

For cephalosporin derivatives, the moiety at the C-3 position of the cephalosporin nucleus plays a critical role in their antibacterial spectrum and potency. researchgate.net The introduction of a 5-chloro substituent on the 2-aminothiazole ring has been a key strategy in developing broad-spectrum cephalosporins. researchgate.net For example, 7β-[2-(2-amino-5-chlorothiazol-4-yl)-2(Z)-methoxyiminoacetamido] cephalosporins have been synthesized and evaluated for their antibacterial activity. researchgate.net

In a series of aurone (B1235358) derivatives, 5-acetamido substitution was identified as a key structural feature for promising antimicrobial activity against Gram-positive strains. mdpi.com SAR studies on thiazolyl thiazolidine-2,4-dione derivatives indicated that the antifungal activity was dependent on the substituents on the phenyl ring. heteroletters.org

Key SAR findings include:

Substitution at C-3' of Cephalosporins: The nature of the pyridinium (B92312) group at the C-3' position of cephalosporins containing a 2-amino-5-chlorothiazole moiety significantly impacts their activity against P. aeruginosa and other Gram-negative bacteria. researchgate.net

Substitution on the Thiazole Ring: Modifications on the thiazole ring can lead to dramatic changes in in vitro antiviral activity, affecting both potency and susceptibility across different pathogens. liverpool.ac.uk

Acylamino Side Chain: The structure of the acylamino side chain at the C-7 position of cephalosporins is a key determinant of their antibacterial potency. nih.gov

Inhibition of Microbial Targets (e.g., DNA gyrase)

One of the mechanisms by which thiazole derivatives exert their antibacterial effect is through the inhibition of essential microbial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a validated target for antibacterial agents. google.com

Certain thiazole derivatives have demonstrated inhibitory activity against DNA gyrase. researchgate.net For instance, a thiazole derivative (11b) showed marked inhibitory activity against DNA gyrase with an IC50 of 7.82 ± 0.45 μM, which was better than the standard drug ciprofloxacin. researchgate.net Molecular docking studies have further supported the interaction of these compounds with the DNA gyrase binding site, corroborating the in vitro inhibitory activities. nih.govresearchgate.net The ATP-binding site of DNA gyrase is a key target for these inhibitors. google.com

Antifungal Activities

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activities. sapub.orgrsc.org Several studies have reported the synthesis of thiazole derivatives with significant efficacy against various fungal strains.

For example, newly synthesized 2-amino-5-chlorobenzothiazole (B1265905) derivatives were tested for their antifungal action against Candida glabrata and Aspergillus niger, with some compounds showing good measurable activity compared to the standard drug fluconazole. In another study, synthesized 2-aminothiazole derivatives were screened against Candida albicans and Aspergillus flavus, where compounds 3c and 3d showed significant inhibition of fungal growth. researchgate.net

The following table presents the antifungal activity of selected derivatives.

| Compound/Derivative Series | Fungal Strain(s) | Activity | Reference |

| 2-Amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Good measurable activity | |

| 2-Aminothiazole derivatives 3c & 3d | Candida albicans, Aspergillus flavus | Significant inhibition | researchgate.net |

| 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazoline derivatives | Not specified | Stronger antifungal activity |

Antiviral Properties

The antiviral potential of thiazole derivatives has been an area of active research. ontosight.airsc.org Thiazolides, a class of 2-aminothiazole derivatives, have demonstrated broad-spectrum antiviral activity. rsc.orgnih.gov

Specificity Against Viruses (e.g., Hepatitis B Virus, SARS-CoV-2)

Hepatitis B Virus (HBV): Thiazolide derivatives have shown potent and selective inhibition of Hepatitis B Virus (HBV) replication. nih.gov Notably, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, a derivative of this compound, is a potent and selective inhibitor of HBV replication with an EC50 of 0.33 μM. nih.gov Structure-activity relationship studies have revealed that substitutions at the 4' and 5' positions of the thiazolide scaffold contribute to good anti-HBV activity. nih.gov Thiourea derivatives have also been investigated for their antiviral properties against HBV, showing a reduction in the expression and secretion of HBV RNAs and antigens. longdom.org

SARS-CoV-2: The emergence of the SARS-CoV-2 pandemic spurred research into small molecule antivirals, with some thiazolides showing notable activity in trials against the virus. rsc.orgnih.gov The mechanism of action for some antiviral compounds against coronaviruses involves interfering with the viral entry process. nih.gov For SARS-CoV-2, the spike (S) protein attaches to the angiotensin-converting enzyme 2 (ACE2) receptor to enter host cells. nih.gov While the precise mechanism for this compound derivatives against SARS-CoV-2 is still under investigation, related compounds have been shown to inhibit viral entry. nih.gov For instance, conjugation of 2-acetamido-α-D-glucopyranosylamine to a glycyrrhizin (B1671929) derivative was speculated to inhibit viral entry by binding to the S-protein carbohydrates of SARS-CoV. nih.gov

Mechanism of Viral Replication Inhibition

Derivatives of this compound have been identified as potent inhibitors of viral replication, particularly against the Hepatitis B virus (HBV). Research into a class of compounds known as thiazolides revealed that while the prototypical thiazolide, nitazoxanide, has broad-spectrum anti-infective properties, its derivatives exhibit more selective activity. nih.gov Specifically, the compound 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, a derivative of the core structure, was found to be a novel, potent, and selective inhibitor of HBV replication with a reported EC50 value of 0.33 μM. nih.gov

The mechanism of action for this class of compounds appears to be distinct from that of nitazoxanide, which is known to inhibit the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic bacteria and parasites. nih.gov The selective antiviral activity of the 5-chloro derivative against HBV suggests a different molecular target within the viral life cycle. nih.gov While the precise mechanism has not been fully elucidated, other antiviral strategies against HBV include targeting the encapsidation step, which is the assembly of viral RNA and polymerase into the nucleocapsid, or inhibiting the N-glycosylation pathway of the HBsAg surface antigen. nih.gov The development of nucleoside analogues that target the viral polymerase is also a common strategy against viruses like HBV that replicate via reverse transcriptase. nih.govmdpi.com Studies on other viral inhibitors have shown that they can act on various stages, such as blocking the trimerization of viral surface proteins needed for host cell invasion or inhibiting viral polymerases like RNA-dependent RNA polymerase (RdRp). jmb.or.kr

Anticancer / Antiproliferative Activities

The 2-aminothiazole scaffold, from which this compound is derived, is a prominent structure in medicinal chemistry, recognized for its potential in developing anticancer agents. nih.govresearchgate.net Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those affecting the lung, liver, colon, and breast. nih.govresearchgate.net

Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, HepG2, HCT-116, MCF-7, HeLa)

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against multiple human cancer cell lines. The introduction of different substituents onto the thiazole ring system has led to the development of compounds with varying degrees of potency.

For instance, novel thiazole analogs designed as mimetics of the anticancer drug sunitinib (B231) were evaluated for their in vitro antitumor activity. nih.gov Among these, compounds 3b and 10c showed strong efficacy against HepG2 (liver), HCT-116 (colorectal), MCF-7 (breast), and HeLa (cervical) cancer cells. nih.gov Similarly, a series of 2,4-disubstituted thiazole amide derivatives showed antiproliferative activity against A549 (lung), HeLa, and other cancer cell lines, with one derivative exhibiting an IC50 value of 6.05 μM against HeLa cells. nih.gov Another study reported on 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivatives, where compound 46b showed potent activity against A549 and HepG2 cells, with IC50 values of 0.16 µM and 0.13 µM, respectively. nih.gov

The table below summarizes the cytotoxic activity of selected thiazole derivatives against various cancer cell lines as reported in different studies.

| Compound | Cell Line | Reported IC50 (µM) | Source |

|---|---|---|---|

| Derivative 46b | A549 (Lung) | 0.16 ± 0.06 | nih.gov |

| Derivative 46b | HepG2 (Liver) | 0.13 ± 0.05 | nih.gov |

| Derivative 27 | HeLa (Cervical) | 1.6 ± 0.8 | nih.gov |

| Compound 10c | HepG2 (Liver) | 1.71 ± 0.08 | nih.gov |

| Compound 10c | HCT-116 (Colorectal) | 2.03 ± 0.11 | nih.gov |

| Compound 10c | MCF-7 (Breast) | 3.81 ± 0.24 | nih.gov |

| Compound 10c | HeLa (Cervical) | 6.11 ± 0.43 | nih.gov |

| Compound 3b | MCF-7 (Breast) | 2.15 ± 0.12 | nih.gov |

Mechanism of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several distinct mechanisms at the cellular level, including the disruption of the cytoskeleton, activation of programmed cell death, and inhibition of key signaling pathways that control tumor growth and angiogenesis.

One of the key mechanisms of action for certain thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin proteins are the subunits of microtubules, which are critical components of the cellular cytoskeleton involved in cell division, structure, and transport. By disrupting microtubule dynamics, these inhibitors can arrest the cell cycle and induce apoptosis. nih.gov

A novel series of 2,4-disubstituted thiazole derivatives were specifically designed as tubulin polymerization inhibitors. nih.gov In this design, a thiazole-2-acetamide moiety served as a linker between different chemical groups. One of the most effective compounds from this series demonstrated a potent ability to inhibit tubulin polymerization, with an IC50 value of 2.00 ± 0.12 μM. This was more potent than the reference compound, combretastatin (B1194345) A-4, a well-known tubulin inhibitor. nih.gov This indicates that the thiazole-acetamide scaffold is a promising framework for developing effective anticancer agents that target the cellular cytoskeleton. nih.govresearchgate.net

Thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the expression of key regulatory proteins in the Bcl-2 family. nih.gov This family includes both pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). nih.govdovepress.com The ratio of these proteins is a critical determinant of a cell's fate. nih.govplos.org

In studies on human cancer cell lines, treatment with certain chromene derivatives, which share heterocyclic structural motifs with some anticancer agents, led to the induction of apoptosis. nih.gov This was achieved by down-regulating the expression of the anti-apoptotic protein Bcl-2 and simultaneously up-regulating the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of enzymes called caspases (such as caspase-9 and caspase-3) that execute the process of apoptosis. nih.govembopress.org The activation of caspase-3 and caspase-9, along with an increased Bax/Bcl-2 ratio, has been observed in cancer cells treated with various heterocyclic compounds, signifying this as a key mechanism of their anticancer activity. nih.govnih.govresearchgate.net

A modern strategy in cancer therapy is the development of single molecules that can inhibit multiple targets involved in cancer progression. rsc.org Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such targets, playing crucial roles in tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels). nih.govnih.gov

Novel thiazole and benzothiazole (B30560) derivatives have been designed and synthesized as potent dual inhibitors of EGFR and VEGFR-2. nih.govnih.gov In one study, thiazole analogs were developed as mimetics of sunitinib, a known VEGFR-2 inhibitor. The most promising of these compounds, 10c , exhibited outstanding VEGFR-2 inhibition with an IC50 value of 0.104 μM, which was more potent than sunitinib itself. nih.gov Another study focused on benzothiazole derivatives, finding that certain compounds displayed promising inhibitory activity against VEGFR-2 (IC50 = 0.15–0.19 µM) and superior inhibitory activity against EGFR (IC50 = 0.11–0.16 µM) when compared to the reference drugs sorafenib (B1663141) and erlotinib, respectively. nih.gov This dual-inhibition mechanism allows these compounds to simultaneously block signals that promote cancer cell growth and the development of the blood vessels that supply the tumor. nih.gov

Activation of Apoptotic Pathways (e.g., Caspases, Bax, Bcl2 modulation)

Structure-Activity Relationship (SAR) in Anticancer Research

The 2-aminothiazole scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including anticancer properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the structural requirements for potent anticancer activity.

Modifications at various positions of the thiazole ring have been shown to significantly influence the cytotoxic effects of these compounds. For instance, the introduction of an acyl chain, such as the 2-acetamido group, has been a common strategy. However, research indicates that extending this chain, for example to a 3-propanamido function, can enhance antitumor activity. nih.gov This suggests that the length and nature of the acyl group are critical for optimizing anticancer effects.

Substitution on the phenyl ring of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives also plays a crucial role. nih.gov Studies have shown that the position of halogen substituents on the phenyl ring can impact activity, with a meta-chloro substitution demonstrating better antitumor effects than meta-methyl. nih.gov The order of activity for different chloro-substitutions on the phenyl ring was found to be m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov

Furthermore, the introduction of a piperazine (B1678402) moiety into the structure of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides has been shown to markedly increase antitumor activity. nih.gov The nature of the substituent at the R position also significantly affects the anticancer properties of these compounds. nih.gov For example, replacing R with C6H5, 4-C6H4OH, and C2H5 groups resulted in the best activity against A549, HeLa, and MCF-7 cells, respectively. nih.gov

In the context of 2-(3-phenyl)ureidothiazol-4-formamide derivatives, the presence of both the benzene (B151609) and thiazole rings, along with the removal of a methane (B114726) function, were identified as important for their antitumor activity. nih.gov Some of these compounds exhibited inhibitory activity against both MDA-MB-231 and HepG2 cell lines that was superior to the established drug Sorafenib. nih.gov

It is also noteworthy that certain thiazole derivatives have shown potent and selective antiproliferative activity against human K562 leukemia cells. nih.gov For instance, compound 21, a 2-amino-thiazole-5-carboxylic acid phenylamide derivative, displayed an IC50 value of 16.3 µM against this cell line. nih.gov

| Compound Type | Cell Line(s) | Key SAR Findings | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | A549, HeLa, HT29, Karpas299 | Meta-halogen on phenyl ring enhances activity. Order of activity for chloro-substitution: m-Cl > 3,4-Cl2 > 2,4-Cl2. | nih.gov |

| Aliphatic vs. Aromatic substituted thiazoles | - | Aromatic substitution improves antitumor activity more than aliphatic substitution. | nih.gov |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | A549, HeLa, MCF-7 | Introduction of piperazine significantly increases antitumor activity. | nih.gov |

| 2-(3-Phenyl)ureidothiazol-4-formamide derivatives | MDA-MB-231, HepG2 | Presence of benzene and thiazole rings and removal of methane function are important for activity. | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K562 leukemia cells | Potent and selective activity with an IC50 of 16.3 µM. | nih.gov |

Anti-inflammatory and Analgesic Activities

Thiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastrointestinal side effects. The 2-aminothiazole moiety, in particular, is a structural component of several compounds with anti-inflammatory properties. researchgate.netrsc.org

In a study of 2-substituted acetamido-5-aryl-1,3,4-thiadiazoles, several compounds were evaluated for their anti-inflammatory and analgesic activities. While none of the tested compounds exhibited analgesic effects, some showed notable anti-inflammatory properties. Specifically, compounds where the aryl group at the 5-position of the 1,3,4-thiadiazole (B1197879) nucleus was unsubstituted or substituted with certain groups demonstrated good to moderate activity. For instance, two compounds showed significant paw edema inhibition of 43% and 49%, while four others displayed moderate inhibition between 25% and 31%. However, further substitution on the aryl group generally led to a reduction or complete loss of anti-inflammatory activity.

Derivatives of 5-acetamido-2-hydroxy benzoic acid have also been explored for their analgesic potential. nih.gov By modifying the acetamide (B32628) moiety, researchers aimed to enhance selectivity for cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov In vivo studies using a writhing test induced by acetic acid demonstrated that a benzyl (B1604629) derivative, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively, which was a greater reduction than that observed with acetaminophen (B1664979) and the parent compound. nih.govmdpi.com

| Compound Series | Activity Tested | Key Findings | Reference |

| 2-Substituted acetamido-5-aryl-1,3,4-thiadiazoles | Anti-inflammatory, Analgesic | No analgesic activity observed. Some compounds showed good to moderate anti-inflammatory activity. Substitution on the 5-aryl group reduced or eliminated activity. | |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Analgesic | Benzyl derivative showed significant reduction in painful activity in a writhing test, superior to acetaminophen. | nih.govmdpi.com |

Antioxidant Activities

Several derivatives of this compound have been synthesized and evaluated for their antioxidant properties. These studies often involve assessing the compounds' ability to scavenge various free radicals.

One study focused on new heterocycles derived from 4-antipyrinyl-2-chloroacetamidothiazoles. mdpi.com The antioxidant activity of these compounds was not explicitly detailed in the provided abstract.

Another research effort involved the synthesis of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety. nih.gov These compounds were screened for their antioxidant activity using diphenylpicrylhydrazyl (DPPH), nitric oxide, hydroxyl, and superoxide (B77818) radical scavenging assays. nih.gov The results indicated that compounds with electron-donating substituents on the associated aldehyde demonstrated significant radical scavenging potential. nih.gov

Similarly, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) were synthesized and their antioxidant activity was evaluated in vitro by their scavenging effect on DPPH radicals. pensoft.net The study aimed to create substances with a favorable pharmacological profile. pensoft.net

In a study on 2-amino-5-arylazothiazole derivatives, the synthesized compounds were evaluated for their in vitro and in vivo toxicity and antioxidant activity based on liver function enzymes. mjcce.org.mk

| Compound Series | Assay Method(s) | Key Findings | Reference |

| 2-Amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | DPPH, nitric oxide, hydroxyl, and superoxide radical scavenging | Compounds with electron-donating substituents showed significant radical scavenging. | nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Synthesized with the aim of obtaining a satisfactory pharmacological profile. | pensoft.net |

| 2-Amino-5-arylazothiazole derivatives | In vitro and in vivo antioxidant activity | Evaluated for toxicity and antioxidant effects based on liver function enzymes. | mjcce.org.mk |

Other Reported Biological Activities

The thiazole scaffold is a core structure in many compounds with demonstrated antimalarial activity. nih.gov Research has explored various thiazole derivatives for their potential to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the therapeutic potential of these compounds. nih.gov One review highlighted the importance of the thiazole ring in developing future antimalarial agents. nih.gov

Derivatives of 2-aminothiazole have shown promise as antitubercular agents. researchgate.netnih.gov Several studies have focused on synthesizing and evaluating these compounds against Mycobacterium tuberculosis. For instance, derivatives of methyl 5-amino-2-chlorothiazole have been identified as potential new antitubercular agents, with some showing minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv. The mechanism of action for some of these derivatives involves the inhibition of enzymes in the fatty acid synthesis pathway, which is essential for the survival of the bacterium.

In another study, a series of 2-mercaptobenzothiazole derivatives were synthesized and showed potential as M. tuberculosis NDH-2 inhibitors. nih.gov Thiazolidin-4-one derivatives have also been extensively investigated, with some compounds exhibiting potent activity against both drug-sensitive and resistant strains of M. tuberculosis. mdpi.com Furthermore, N-methyl triazolone derivatives have been synthesized and screened for their anti-tubercular activities, with some compounds showing significant activity compared to standard drugs like streptomycin (B1217042) and pyrazinamide. derpharmachemica.com

The 2-aminothiazole scaffold is present in various compounds that have been investigated for their antidiabetic properties. researchgate.net Research has explored the potential of these derivatives to act as hypoglycemic agents. rjptonline.org For example, some thiazolidine (B150603) derivatives have been developed as insulin (B600854) resistance agents. rjptonline.org

In one study, hybrid indole-oxadiazole linked thiazolidinone derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. mdpi.com Several of the synthesized compounds exhibited excellent inhibition against both enzymes, with some being more potent than the standard drug acarbose. mdpi.com Specifically, a derivative with o-hydroxyl and m-chloro substitutions showed significant inhibitory concentrations. mdpi.com

Additionally, N-(β-d-glucopyranosyl) amides and ureas, which can be considered related structures, have been studied as inhibitors of glycogen (B147801) phosphorylase, another target for type 2 diabetes treatment. nih.gov

| Biological Activity | Compound Class/Derivative | Key Research Findings | Reference(s) |

| Antimalarial | Thiazole derivatives | The thiazole ring is a key scaffold for developing potential antimalarial agents. | nih.govnih.gov |

| Antitubercular | Methyl 5-amino-2-chlorothiazole derivatives | Some derivatives show MIC as low as 0.06 µg/ml against M. tuberculosis H37Rv. | |

| 2-Mercaptobenzothiazole derivatives | Act as M. tuberculosis NDH-2 inhibitors. | nih.gov | |

| Thiazolidin-4-one derivatives | Potent activity against drug-sensitive and resistant M. tuberculosis strains. | mdpi.com | |

| N-Methyl triazolone derivatives | Some compounds showed significant activity against M. tuberculosis. | derpharmachemica.com | |

| Antidiabetic | Hybrid indole-oxadiazole linked thiazolidinone derivatives | Excellent inhibition of α-amylase and α-glucosidase, some more potent than acarbose. | mdpi.com |

| Thiazolidine derivatives | Investigated as insulin resistance agents. | rjptonline.org | |

| N-(β-d-glucopyranosyl) amides and ureas | Act as inhibitors of glycogen phosphorylase. | nih.gov |

Anticonvulsant

The thiazole nucleus is a component of various compounds that have shown promise in the management of convulsions. sapub.orgtaylorandfrancis.com While research directly on the anticonvulsant properties of this compound is not extensively documented in the reviewed literature, numerous studies have highlighted the anticonvulsant potential of structurally related thiazole and acetamide derivatives.

For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant effects. mdpi.comnih.gov The most active among these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant protection in both the maximal electroshock (MES) and the 6 Hz seizure tests in mice. mdpi.comnih.gov Another study focused on N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides, which showed a strong potential in a pentylenetetrazole (PTZ) induced seizure model. These findings suggest that the presence of a chloro-substituted phenyl ring combined with an acetamide moiety can be a key pharmacophoric feature for anticonvulsant activity.

Furthermore, research into other heterocyclic compounds bearing an amide linkage has also yielded compounds with significant anticonvulsant activities. For example, some benzothiazole derivatives with an acetamide side chain have been identified as potential anticonvulsant agents. mdpi.com These studies collectively suggest that derivatives of this compound, which contains both the key thiazole ring and the acetamido group, represent a promising area for the development of new anticonvulsant drugs.

Cardiovascular Activities

The cardiovascular effects of this compound and its derivatives are an emerging area of research. While direct studies on this specific compound are limited, the broader class of thiazole derivatives has been investigated for various cardiovascular applications. Thiazide diuretics, which contain a related thiazide ring structure, are well-established treatments for hypertension, a major cardiovascular risk factor. For example, chlorothiazide (B1668834) acts on the kidneys to reduce sodium reabsorption, thereby lowering blood volume and blood pressure. nih.gov

Enzyme Inhibition (e.g., LbSOD, alkaline phosphatase, jack bean urease, glucosidase, KPNB1)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, indicating a broad spectrum of potential therapeutic applications.

LbSOD Inhibition: Thiazole derivatives have been evaluated as inhibitors of Leishmania braziliensis superoxide dismutase (LbSOD), an enzyme crucial for the parasite's survival. taylorandfrancis.com While specific studies on this compound are not detailed, the general findings suggest that the thiazole scaffold is a viable starting point for the design of novel anti-leishmanial agents targeting this enzyme.

Alkaline Phosphatase Inhibition: Several studies have demonstrated the potent inhibitory effects of thiazole derivatives on alkaline phosphatase (ALP), an enzyme implicated in various diseases, including certain cancers. nih.govsemanticscholar.orgmdpi.comresearchgate.net Notably, a derivative containing a chlorophenyl group, 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide, was identified as a highly potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC₅₀ value of 0.079 µM. nih.gov Another study reported that chlorothiazide itself can inhibit alkaline phosphatase. nih.gov These findings strongly suggest that this compound and its derivatives could be effective ALP inhibitors.

Jack Bean Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections by Helicobacter pylori. The inhibitory potential of various heterocyclic compounds against jack bean urease, a model for bacterial ureases, has been explored. ulisboa.ptresearchgate.netresearchgate.netsigmaaldrich.complos.org Studies on thiosemicarbazones and quinazolinone derivatives containing chloro-substituents have shown effective urease inhibition. researchgate.net Given that the acetamide functional group is known to contribute to urease inhibitory activities, derivatives of this compound are promising candidates for the development of new urease inhibitors. africanjournalofbiomedicalresearch.com

Glucosidase Inhibition: Inhibitors of α-glucosidase are important in the management of type 2 diabetes. Several studies have highlighted the potential of chloro-substituted acetamide and thiazole derivatives as α-glucosidase inhibitors. mdpi.comd-nb.infomdpi.comnih.govnih.gov For instance, a series of benzothiazole-triazole derivatives, including a compound with a chlorine at the 5-position of the benzothiazole ring, exhibited potent α-glucosidase inhibitory activity with IC₅₀ values significantly lower than the standard drug, acarbose. mdpi.com Another study on 2-(quinoline-2-ylthio)acetamide derivatives also reported highly potent α-glucosidase inhibitors. nih.gov

KPNB1 Inhibition: Importin-β1 (KPNB1) is a nuclear import protein that is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. Research has identified aminothiazole derivatives as potent inhibitors of KPNB1. nih.govnih.govmdpi.com Specifically, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide was found to have a strong binding affinity for KPNB1 and to inhibit the importin pathway. nih.govnih.gov This indicates that the 2-aminothiazole core, present in this compound, is a key structural feature for targeting KPNB1.

Advanced Biological Evaluation Methodologies

A variety of advanced methodologies are employed to evaluate the biological activities of this compound and its derivatives. These can be broadly categorized into in vitro assays and in silico studies.

In Vitro Assays (e.g., MTT assay, Agar (B569324) Diffusion, Broth Dilution)

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. mdpi.comafricanjournalofbiomedicalresearch.comnih.govseejph.com In this assay, metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. This assay is frequently used to determine the cytotoxic effects of potential anticancer agents, including thiazole and acetamide derivatives, on various cancer cell lines. mdpi.comafricanjournalofbiomedicalresearch.comnih.govseejph.com

Agar Diffusion Method: The agar diffusion method, including the disk diffusion and well diffusion techniques, is a widely used method for evaluating the antimicrobial activity of chemical compounds. sapub.orgresearchgate.net In this method, the test compound is allowed to diffuse through an agar medium that has been inoculated with a specific microorganism. The presence of a zone of inhibition around the compound indicates antimicrobial activity, and the diameter of this zone is proportional to the potency of the compound. This method has been used to screen chlorothiazide and other thiazole derivatives for their antibacterial and antifungal properties. sapub.orgresearchgate.net

Broth Dilution Method: The broth dilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent. researchgate.netsemanticscholar.orgnih.gov This method involves preparing serial dilutions of the test compound in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism. This method provides more detailed information on the potency of an antimicrobial agent compared to the agar diffusion method and has been employed in the evaluation of benzothiazole derivatives. researchgate.net

In Silico Studies for Biological Activity Prediction

In silico studies, which are computational methods, play a crucial role in modern drug discovery by predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level.